molecular formula C19H16N2O4 B2597697 N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1286698-96-1

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2597697
CAS No.: 1286698-96-1
M. Wt: 336.347
InChI Key: CIRLRTYYGOHZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound of significant interest in pre-clinical pharmacological research, particularly as a potential synthetic cannabinoid receptor agonist (SCRA). Its molecular structure, featuring a benzodioxole head group linked to amide-connected furan and pyridine methyl substituents, is characteristic of a class of compounds designed to target the endocannabinoid system. Research into this compound primarily focuses on its binding affinity and functional activity at the CB1 and CB2 cannabinoid receptors [1] . Studies on structurally related SCRAs have shown they can act as potent agonists at these G-protein coupled receptors, modulating intracellular signaling pathways and producing a range of physiological effects [2] . Consequently, this compound serves as a critical reference standard and a chemical tool for forensic scientists and toxicologists in the identification and quantification of novel psychoactive substances (NPS) in biological and non-biological samples [3] . Furthermore, it provides a valuable template for medicinal chemists investigating structure-activity relationships (SAR) to understand the molecular determinants of potency, efficacy, and selectivity at cannabinoid receptors, which is fundamental for both the development of new therapeutics and for understanding the risks associated with substance abuse.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-19(14-6-7-17-18(10-14)25-13-24-17)21(12-16-5-3-9-23-16)11-15-4-1-2-8-20-15/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRLRTYYGOHZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N(CC3=CC=CC=N3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the carboxamide group: The carboxylic acid derivative of benzo[d][1,3]dioxole is converted to the corresponding carboxamide using reagents such as thionyl chloride followed by reaction with an amine.

    Attachment of furan and pyridine substituents: The final step involves the alkylation of the amide nitrogen with furan-2-ylmethyl and pyridin-2-ylmethyl groups using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production at scale.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine using reducing agents like lithium aluminum hydride.

    Substitution: The benzo[d][1,3]dioxole core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Piperidine derivatives.

    Substitution: Nitrobenzo[d][1,3]dioxole, halobenzo[d][1,3]dioxole.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

N-Alkylbenzamides as Umami Flavor Enhancers

  • Example Compound: N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807, FEMA 4232) Structure: Features a linear heptyl chain instead of heteroaromatic substituents. Application: Potent umami flavor enhancer, effective at 1/1000th the concentration of monosodium glutamate (MSG) . Metabolism: Rapidly oxidized by cytochrome P450 enzymes in human and rat liver microsomes, leading to polar metabolites excreted via glucuronidation or sulfation .

Methoxy-Substituted Benzodioxole Carboxamides

  • Example Compounds :
    • HSD-2 : N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide
    • HSD-4 : N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide
    • Synthesis : Produced via amide coupling with methoxy-substituted anilines, yielding solids with high purity (75–77% yield) .
    • Properties : Methoxy groups enhance solubility in polar solvents compared to the target compound’s hydrophobic furan/pyridine substituents.
    • Biological Relevance : These derivatives are studied for enzyme inhibition (e.g., MAO), suggesting the benzo[d][1,3]dioxole carboxamide core is adaptable to diverse targets .

Heteroaromatic-Benzodioxole Hybrids

  • Example Compound : A11 (N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzo[d][1,3]dioxole-5-carboxamide)
    • Structure : Incorporates a biphenyl-furan moiety instead of direct N-alkylation with furan/pyridine.
    • Synthesis : Achieved via Suzuki coupling or similar cross-coupling reactions (80% yield) .
    • Applications : Such hybrids are often explored in drug discovery for improved binding to aromatic-rich enzyme pockets (e.g., kinases).

Pharmacologically Active Derivatives

  • Example Compound : Benzodioxole fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-benzo[d][1,3]dioxole-5-carboxamide)
    • Application : Opioid receptor agonist, highlighting the benzodioxole carboxamide’s versatility in central nervous system (CNS) targeting .
    • Structural Contrast : The target compound lacks the piperidine and phenyl groups critical for opioid activity, emphasizing how substituent choice dictates pharmacological outcomes.

Data Table: Structural and Functional Comparison

Compound Name Substituents Key Applications Metabolic Pathway Reference ID
Target Compound Furan-2-ylmethyl, pyridin-2-ylmethyl Potential pharmaceuticals Not reported -
S807 (FEMA 4232) Heptan-4-yl Umami flavor enhancer P450 oxidation, conjugation
HSD-2 3,4-Dimethoxyphenyl Enzyme inhibition Not reported
A11 4'-(Furan-3-yl)-biphenyl Drug discovery Not reported
Benzodioxole fentanyl Phenyl, piperidine Opioid agonist Likely hepatic clearance

Key Research Findings and Implications

  • Structural Flexibility : The benzo[d][1,3]dioxole-5-carboxamide scaffold supports diverse substituents, enabling applications ranging from flavor chemistry to CNS drugs.
  • Metabolic Considerations : Alkyl chains (e.g., S807) undergo rapid oxidation, while heteroaromatic groups (furan, pyridine) may slow metabolism, extending half-life .
  • Receptor Specificity : Pyridine and furan substituents could enhance interactions with heteroaromatic-binding pockets in enzymes or receptors, differentiating the target compound from simpler alkyl or methoxy derivatives .

Biological Activity

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide, also known by its CAS number 1286698-96-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC19H16N2O4
Molecular Weight336.3 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease processes. Preliminary studies suggest that it may exhibit:

  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. It has shown promise in inhibiting cell proliferation and inducing apoptosis in tumor cells.
  • Anti-inflammatory Effects : this compound may modulate inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against specific bacterial strains, indicating potential use as an antimicrobial agent.

Research Findings

Several studies have investigated the biological activity of this compound:

Cytotoxicity Studies

A study assessed the cytotoxic effects of the compound on human cancer cell lines, revealing an IC50 value indicative of significant anticancer potential. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Anti-inflammatory Activity

In vitro experiments demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in activated immune cells. This suggests a mechanism through which it could alleviate symptoms associated with chronic inflammatory diseases.

Antimicrobial Activity

Research indicated that certain derivatives of this compound showed effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, highlighting its potential as a lead compound for developing new antibiotics.

Case Studies

  • Case Study 1 : A derivative of this compound was tested against breast cancer cell lines (MDA-MB-231). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Case Study 2 : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory markers and histological improvement in tissue samples compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.